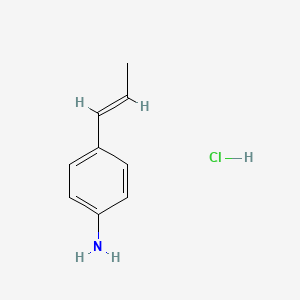

4-(Prop-1-en-1-yl)aniline hydrochloride

Overview

Description

“4-(Prop-1-en-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C9H12ClN . It is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(Prop-1-en-1-yl)aniline hydrochloride” consists of 9 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom . The molecular weight is 169.65 g/mol .Physical And Chemical Properties Analysis

“4-(Prop-1-en-1-yl)aniline hydrochloride” is a solid at room temperature . It has a molecular weight of 169.65 g/mol . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications

1. Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase

- Summary of Application : The bio-oxidation of a series of aromatic amines, including 4-(Prop-1-en-1-yl)aniline, has been investigated using T. versicolor laccase . This process is part of a broader study on the enzymatic oxidation of aromatic compounds.

- Methods of Application : The aromatic amines were subjected to oxidation under T. versicolor catalysis . The reaction did not yield the expected cyclic dimeric structures, but rather complex oligomeric/polymeric or decomposition by-products .

- Results or Outcomes : The bio-oxidation of diphenylamine resulted in an oxygenated quinone-like product . Interestingly, 4-vinyl aniline was converted into a 1,2-substituted cyclobutane ring in the presence of T. versicolor laccase . This is the first example of an enzymatically triggered [2 + 2] olefin cycloaddition .

2. Synthesis and Characterization of Polyaniline Derivatives

- Summary of Application : A series of new polyaniline (PANI) derivatives were synthesized based on an ortho-substituted aniline derivative . The aim was to study the effect of the substituent on the respective polymer .

- Methods of Application : The aniline monomers were modified and a series of new PANI derivatives were synthesized . The structures and composition of the synthesized polymers were confirmed by various spectroscopic techniques .

- Results or Outcomes : The resulting polymers exhibited a change in surface morphology from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers . The polymers showed high sensitivity to moisture and ammonia, indicating their potential use in the design of chemical sensors .

3. Synthesis of New Aniline Derivatives for Sensor Applications

- Summary of Application : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . The aim was to study the effect of the substituent on the respective polymer .

- Methods of Application : The aniline monomers were modified and a series of new PANI derivatives were synthesized . The structures and composition of the polymers were confirmed by various spectroscopic techniques .

- Results or Outcomes : The polymers are soluble in common organic solvents, so they can be used to make films . The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated . The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors .

4. Biocatalyzed [2 + 2] Olefin Cycloaddition

- Summary of Application : The bio-oxidation of a series of aromatic amines catalyzed by T. versicolor laccase has been investigated . This is the first example of an enzymatically triggered [2 + 2] olefin cycloaddition .

- Methods of Application : The aromatic amines were subjected to oxidation under T. versicolor catalysis . The reaction did not yield the expected cyclic dimeric structures, but rather complex oligomeric/polymeric or decomposition by-products .

- Results or Outcomes : The bio-oxidation of diphenylamine resulted in an oxygenated quinone-like product . Interestingly, 4-vinyl aniline was converted into a 1,2-substituted cyclobutane ring in the presence of T. versicolor laccase .

5. Synthesis of New Aniline Derivatives for Sensor Applications

- Summary of Application : A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . The aim was to study the effect of the substituent on the respective polymer .

- Methods of Application : The aniline monomers were modified and a series of new PANI derivatives were synthesized . The structures and composition of the polymers were confirmed by various spectroscopic techniques .

- Results or Outcomes : The polymers are soluble in common organic solvents, so they can be used to make films . The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated . The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors .

6. Biological Potential of Indole Derivatives

- Summary of Application : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

- Methods of Application : Indole derivatives possess various biological activities . They are synthesized and then tested for their biological activities .

- Results or Outcomes : Indole derivatives have shown promising results in various biological applications . They have been found to be effective in various treatments and have high affinity to multiple receptors .

properties

IUPAC Name |

4-[(E)-prop-1-enyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c1-2-3-8-4-6-9(10)7-5-8;/h2-7H,10H2,1H3;1H/b3-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZJRJRMYNYXOV-SQQVDAMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-1-en-1-yl)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)

![[4-(3-cyclopropyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1435444.png)

![3-(1-methyl-1H-pyrazol-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435445.png)

![4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylic Acid](/img/structure/B1435447.png)

![tert-Butyl 3-oxa-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1435449.png)

![tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate](/img/structure/B1435461.png)